REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]C=O.[CH3:12][O:13][CH:14](OC)[O:15][CH3:16].Cl>O1CCOCC1.C(=O)(O)[O-].[Na+].CO>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:14]([O:15][CH3:16])[O:13][CH3:12] |f:4.5|
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCC=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
catalyst
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated to one-fourth its original volume under reduced pressure
|
Type
|
ADDITION
|
Details
|
ethyl acetate (50 mL) was added
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCCCCC(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.44 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |